

# formulation of polyurethane coatings using hexanedioic acid;propane-1,2-diol polyester

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## Compound of Interest

Compound Name: *Hexanedioic acid;propane-1,2-diol*

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## Application Notes: Formulation of High-Performance Polyurethane Coatings

Topic: Polyurethane Coatings from Hexanedioic Acid & Propane-1,2-diol Polyester Polyols

## Introduction

Polyurethane (PU) coatings are widely utilized across numerous industries, including automotive, construction, and aerospace, due to their exceptional durability, chemical resistance, and mechanical properties.<sup>[1][2]</sup> The performance of these coatings is largely dictated by the structure of the polyol component, which forms the soft segment of the polymer network.<sup>[1][3]</sup> Polyester polyols, synthesized from dicarboxylic acids and diols, are a versatile class of precursors that offer excellent adhesion, oil resistance, and mechanical strength compared to polyether-based systems.<sup>[1]</sup>

This document provides detailed protocols for the synthesis of a polyester polyol from hexanedioic acid (adipic acid) and propane-1,2-diol, and its subsequent formulation into a two-component polyurethane coating. The flexible aliphatic chain of adipic acid imparts flexibility to the final coating, while the structure of the diol influences properties like viscosity and glass transition temperature (Tg).<sup>[4][5][6]</sup> These notes are intended for researchers and scientists in materials science and polymer chemistry.

## Experimental Protocols

This protocol details the two-stage melt polycondensation process for synthesizing a polyester polyol from hexanedioic acid and propane-1,2-diol. The key objective is to achieve a low acid value (<10 mg KOH/g) and a target hydroxyl value, which determines the crosslinking density in the final polyurethane.[1][7]

#### Materials:

- Hexanedioic acid (Adipic Acid)
- Propane-1,2-diol (Propylene Glycol)
- Catalyst: p-Toluene sulfonic acid (p-TSA) or Dibutyltin oxide (DBTO)[8][9]
- Nitrogen (N<sub>2</sub>) gas supply
- Solvent (for dilution, optional): Cyclohexanone/Butyl acetate mixture[1]

#### Equipment:

- 500 mL four-necked round-bottom flask
- Mechanical stirrer, thermometer, and nitrogen inlet
- Dean-Stark trap or equivalent water separator with a condenser[10]
- Heating mantle with temperature controller

#### Procedure:

- Charging the Reactor: Charge the flask with hexanedioic acid and propane-1,2-diol. A molar ratio of diol to diacid greater than 1 (e.g., 1.1:1) is used to ensure the resulting polyester is hydroxyl-terminated.[11]
- Catalyst Addition: Add the catalyst (e.g., p-TSA at ~0.1% of total reactant weight).
- Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation.

- Esterification Stage:
  - Begin stirring and gradually heat the mixture to approximately 160°C.[9] Water will begin to form as a byproduct and collect in the trap.
  - Continue to slowly increase the temperature at a rate of 6-8°C per hour, allowing for the steady removal of water.[1]
- Polycondensation Stage:
  - Once the rate of water collection slows, increase the temperature to 220°C.[1][7] This higher temperature drives the reaction toward higher molecular weight.
  - Maintain the reaction at this temperature, taking samples periodically (e.g., every hour) to measure the acid value.
- Reaction Completion: The reaction is considered complete when the acid value drops below a target threshold, typically <10 mg KOH/g, and preferably <1 mg KOH/g.[1][7]
- Cooling and Dilution:
  - Once the target acid value is reached, stop heating and allow the reactor to cool to ~150°C under a continued nitrogen purge.[1]
  - If a solvent-based system is desired, add the cyclohexanone/butyl acetate mixture for dilution while the polyester is still hot to reduce its viscosity.[1]
- Characterization: Characterize the final polyester polyol for its acid value, hydroxyl value, viscosity, and molecular weight (via GPC).

This protocol describes the process of combining the synthesized polyester polyol (Part A) with a polyisocyanate curing agent (Part B) to form a liquid coating, which is then applied to a substrate and cured.

#### Materials:

- Synthesized Polyester Polyol (Part A)

- Polyisocyanate Curing Agent (Part B), e.g., Hexamethylene diisocyanate (HDI) isocyanurate or Desmodur N3390.[1][4][6]
- Flow/Leveling Additives
- Solvents for viscosity adjustment (e.g., methyl isobutyl ketone, MIBK)[4]
- Substrates for application (e.g., mild steel panels, glass slides)[4]

**Equipment:**

- High-speed mixer
- Viscometer
- Film applicator (e.g., drawdown bar)
- Curing oven

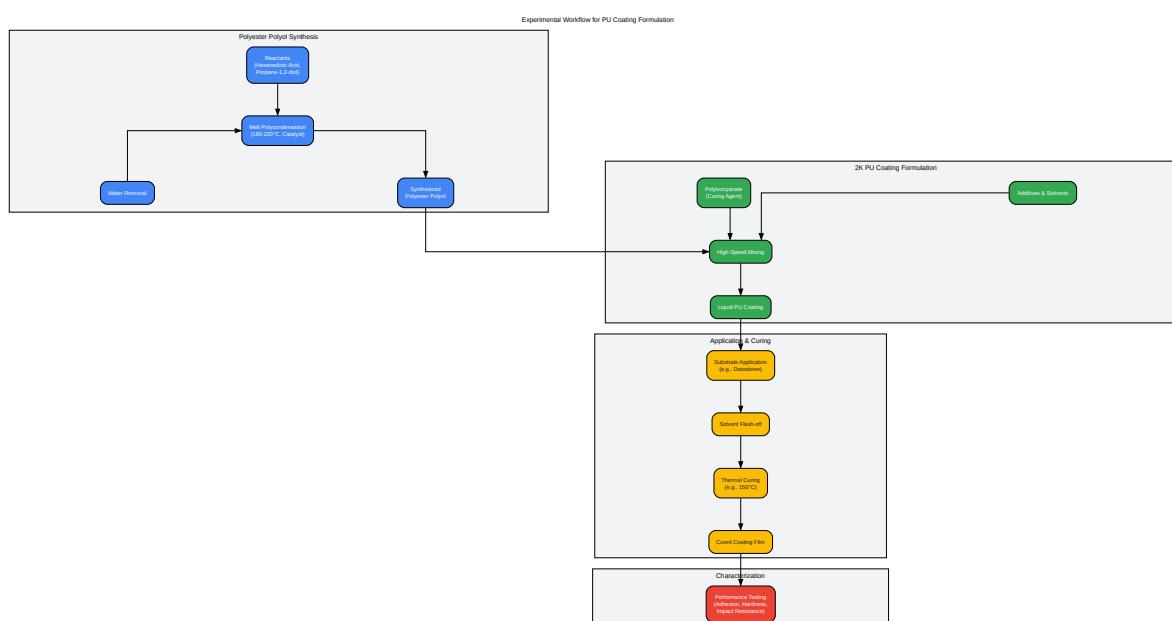
**Procedure:**

- Preparation of Part A: In a mixing vessel, combine the synthesized polyester polyol with any necessary additives and solvents. Mix thoroughly until homogeneous.
- Combining Components: Add the polyisocyanate curing agent (Part B) to Part A. The ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) is critical and typically ranges from 0.95 to 1.10.[12] This ratio influences properties like hardness and flexibility.
- Mixing: Immediately mix the two components at high speed for 2-5 minutes until the mixture is uniform. Note the pot life, as the crosslinking reaction begins immediately.
- Viscosity Adjustment: Measure the viscosity and adjust with solvent if necessary to achieve the desired application consistency.
- Application: Apply the coating to the prepared substrate using a film applicator to a specified thickness (e.g., 200-250  $\mu\text{m}$ ).[10]
- Curing:

- Allow the coated substrate to flash off at ambient temperature for 15-30 minutes to allow solvents to evaporate.
- Transfer the substrate to a curing oven. Curing schedules can vary, but a typical cycle is 150°C for 1 hour.[\[10\]](#)
- Post-Curing and Evaluation: Allow the cured films to condition at room temperature for at least 24 hours before performing mechanical, chemical, and physical tests.

## Visualization of Workflows and Reactions

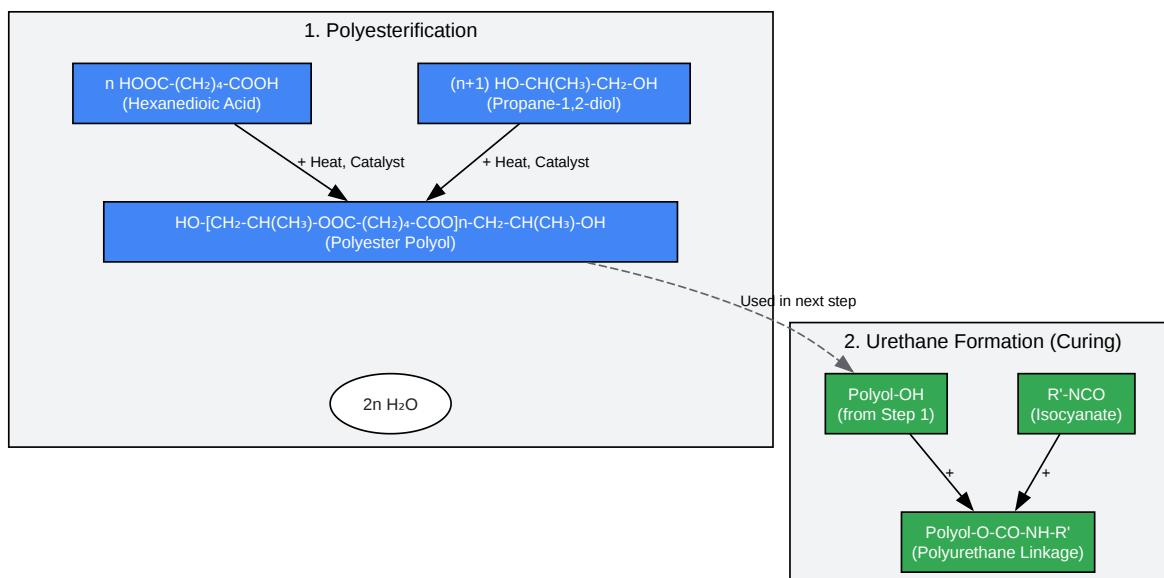
The following diagrams illustrate the key processes in formulating these polyurethane coatings.



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Caption: A flowchart of the experimental workflow.

## Core Chemical Reactions

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Caption: The primary chemical reactions involved.

## Data Presentation: Properties & Characterization

The properties of the final polyurethane coating are highly dependent on the characteristics of the polyester polyol and the formulation parameters.

This table summarizes typical target values for the synthesized polyol. The hydroxyl value is inversely related to the molecular weight.

Property	Typical Value Range	Method	Significance
Appearance	Milky White Solid	Visual	Indicates purity and state at room temperature.[13]
Acid Value (mg KOH/g)	< 10	Titration	Measures residual unreacted carboxylic acid; lower is better.[1]
Hydroxyl Value (mg KOH/g)	45 - 60	Titration	Determines the density of crosslinking sites for the urethane reaction.[13]
Moisture Content (%)	< 0.03	Karl Fischer	Water reacts with isocyanates, so content must be minimal.[13]
Viscosity @ 25°C (Pa·s)	5 - 20	Rotational Viscometer	Affects processing and application; depends on molecular weight.[13]
Molecular Weight (M <sub>n</sub> )	~2000 g/mol	GPC	Influences the flexibility and mechanical properties of the final coating. [13]

This table presents expected performance metrics for a coating formulated with the described polyester polyol and a standard aliphatic isocyanate curing agent.

Performance Metric	Typical Result	ASTM Method	Description
Pencil Hardness	F - 2H	D3363	Measures the scratch resistance and hardness of the cured film.[1][2]
Adhesion (Cross-hatch)	4B - 5B	D3359	Evaluates the coating's ability to adhere to the substrate without flaking.[1][2]
Impact Resistance (Direct)	> 50 in-lbs	D2794	Measures the coating's resistance to cracking upon sudden impact.[1][2]
Flexibility (Mandrel Bend)	Pass (1/8 inch)	D522	Assesses the coating's ability to bend without cracking or delaminating.[1][2]
Gloss @ 60°	> 85	D523	Measures the specular reflection (sheen) of the coating surface.[1]
Chemical Resistance	Good to Excellent	D1308	Evaluates resistance to solvents, acids, and bases.[4]

## Conclusion

The formulation of polyurethane coatings using polyester polyols derived from hexanedioic acid and propane-1,2-diol provides a versatile platform for developing materials with a good balance of flexibility, hardness, and chemical resistance.[4] The protocols and data presented herein offer a comprehensive guide for researchers to synthesize the required polyol and formulate high-performance coatings. Precise control over the polycondensation reaction to achieve low

acid values and target hydroxyl numbers is critical for ensuring the quality and consistency of the final cured film.[\[1\]](#) Further optimization can be achieved by adjusting the NCO/OH ratio or incorporating small amounts of triols to increase crosslink density for enhanced hardness and chemical resistance.

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